chemical properties of 4-Carboxy-2-fluorophenylisothiocyanate
chemical properties of 4-Carboxy-2-fluorophenylisothiocyanate
CAS No: 1027512-94-2 Formula: C₈H₄FNO₂S Molecular Weight: 197.19 g/mol [1]
Executive Summary
4-Carboxy-2-fluorophenylisothiocyanate is a specialized heterobifunctional linker used critically in proteomic sequencing, bioconjugation, and the synthesis of bioactive thiourea scaffolds.[1] Its architecture combines a highly reactive electrophile (isothiocyanate, -NCS) with a modifiable hydrophilic handle (carboxylic acid, -COOH), positioned around an aromatic core.[1]
The defining feature of this molecule is the ortho-fluorine substituent relative to the isothiocyanate group.[1] Unlike its non-fluorinated analogs, the electron-withdrawing nature of the fluorine atom inductively activates the isothiocyanate carbon, enhancing its susceptibility to nucleophilic attack while providing a unique ¹⁹F NMR handle for reaction monitoring.[1]
This guide details the physicochemical profile, reaction mechanisms, and validated experimental protocols for utilizing this compound in high-fidelity applications.[1]
Part 1: Structural & Electronic Analysis
The Ortho-Fluoro Effect
The reactivity profile of 4-Carboxy-2-fluorophenylisothiocyanate is dictated by the specific arrangement of its substituents.[1]
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Electronic Activation: The fluorine atom at the C2 position (ortho to the -NCS group) exerts a strong inductive effect (-I).[1] This pulls electron density away from the aromatic ring and, by extension, the isothiocyanate carbon.[1]
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Metabolic & Analytical Utility: The C-F bond is metabolically stable and provides a distinct doublet signal in ¹³C NMR and a singlet in ¹⁹F NMR.[1] This allows researchers to track the incorporation of the linker into complex biomolecules without radioactive labeling.[1]
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Solubility Modulation: The carboxylic acid group at C4 provides solubility in polar organic solvents (DMSO, DMF) and, at basic pH, in aqueous buffers.[1] This is a critical advantage over hydrophobic linkers like Phenylisothiocyanate (PITC).[1]
Part 2: Physicochemical Profile
| Property | Value / Description | Notes |
| Appearance | White to off-white solid | High melting point due to intermolecular H-bonding (COOH dimer).[1] |
| Solubility | DMSO, DMF, MeOH (partial) | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] |
| Reactivity | High (Electrophilic) | Hydrolytically unstable at high pH; stable in dry organic solvents.[1] |
| pKa (COOH) | ~3.8 - 4.0 (Predicted) | Slightly more acidic than benzoic acid (4.[1]2) due to F and NCS electron withdrawal.[1] |
| Storage | -20°C, Desiccated | Moisture sensitive.[1] Hydrolysis yields the aniline derivative.[1] |
Part 3: Synthetic Reactivity & Mechanisms
Core Mechanism: Thiourea Formation
The primary application of this molecule is the formation of stable thiourea linkages with primary amines (R-NH₂).[1] The mechanism follows a nucleophilic addition pathway.[1]
Critical Consideration: The reaction is pH-dependent.[1] The amine must be unprotonated (nucleophilic), requiring a pH > pKa of the amine (typically pH 8.0–9.5).[1] However, excessive alkalinity accelerates the hydrolysis of the isothiocyanate to the corresponding amine.[1]
Graphviz Diagram: Reaction Mechanism
The following diagram illustrates the nucleophilic attack and subsequent proton transfer.[1]
Caption: Mechanism of thiourea formation. The amine attacks the electrophilic carbon of the isothiocyanate, followed by a rapid proton shift to form the stable product.[1]
Part 4: Experimental Protocols
Protocol A: Bioconjugation to a Protein/Peptide
Objective: Labeling a Lysine-containing peptide with 4-Carboxy-2-fluorophenylisothiocyanate.[1]
Reagents:
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Target Peptide (1 mM in buffer).[1]
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Linker Stock: 50 mM in anhydrous DMSO (Freshly prepared).
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Buffer: 0.1 M Sodium Bicarbonate (pH 9.0).[1] DO NOT USE TRIS (Tris contains a primary amine and will scavenge the reagent).[1]
Step-by-Step Methodology:
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Buffer Exchange: Ensure the protein/peptide is in a non-amine buffer (PBS, Borate, or Carbonate).[1] If in Tris, dialyze or use a desalting column.[1]
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Stoichiometry Calculation:
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For simple peptides: Use a 1.5x to 2x molar excess of the ITC linker.[1]
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For large proteins: Use a 10x to 20x molar excess to ensure surface Lysine modification.
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-
Reaction:
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Incubation: Incubate at Room Temperature (20-25°C) for 1–2 hours in the dark.
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Quenching: Add 1M Glycine or Hydroxylamine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to react with excess isothiocyanate.
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Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1]
Protocol B: Scaffold Synthesis (Small Molecule)
Objective: Synthesis of a thiourea-linked drug scaffold.
Workflow Diagram:
Caption: Synthetic workflow for small molecule scaffold generation. Note the optional activation step for the carboxylic acid moiety.
Part 5: Applications in Drug Discovery[1]
Bioisostere Design
The thiourea linkage generated by this molecule serves as a bioisostere for amide bonds or guanidines.[1] The 2-fluoro group modulates the lipophilicity (LogP) and metabolic stability of the resulting drug candidate, often protecting the aromatic ring from oxidative metabolism (P450).[1]
"Edman-Type" Sequencing Probes
While PITC is the standard for Edman degradation, 4-Carboxy-2-fluorophenylisothiocyanate offers a "handle" (the COOH group) that allows for the attachment of solid supports or sensitivity-enhancing tags (e.g., quaternary ammonium salts for mass spec sensitivity) after the initial coupling to the peptide N-terminus.[1]
F-NMR Screening
In Fragment-Based Drug Discovery (FBDD), the ¹⁹F signal acts as a sensitive reporter.[1] When the isothiocyanate reacts with a protein target (covalent inhibition), the chemical shift of the fluorine atom changes significantly, providing a clear "hit" signal in NMR screening libraries.[1]
Part 6: Safety & Stability
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Hazard Identification:
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Stability:
References
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AA Blocks. (n.d.). 4-Carboxy-2-fluorophenylisothiocyanate Product Data. Retrieved from [Link]
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PubChem. (2025).[1][2][3] Isothiocyanate Reactivity Profile. National Library of Medicine.[1] Retrieved from [Link]
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Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for ITC-amine conjugation protocols).
